![molecular formula C8H12O B3021108 9-氧代双环[6.1.0]壬-4-烯 CAS No. 637-90-1](/img/structure/B3021108.png)
9-氧代双环[6.1.0]壬-4-烯
描述
9-Oxabicyclo[6.1.0]non-4-ene is an epoxide . It undergoes halofluorination reactions with N-halosuccinimides and triethylamine tris-hydrofluoride or Olah’s reagent .
Synthesis Analysis
9-Oxabicyclo[6.1.0]non-4-ene may be used in the following studies: novel bicyclo[4.2.1] and bicyclo[3.3.1] ethers . It also has potential applications in the synthesis of trans, trans-2,6-dibromo-9-oxabicyclo[3.3.1]nonane and trans, trans-2,5-dibromo-9-oxabicyclo[4.2.1]nonane .
Molecular Structure Analysis
The molecular formula of 9-Oxabicyclo[6.1.0]non-4-ene is C8H12O . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
As an epoxide, 9-Oxabicyclo[6.1.0]non-4-ene undergoes halofluorination reactions with N-halosuccinimides and triethylamine tris-hydrofluoride or Olah’s reagent .
Physical And Chemical Properties Analysis
The physical and chemical properties of 9-Oxabicyclo[6.1.0]non-4-ene include a molecular weight of 124.18 g/mol . It has a density of 1.0±0.1 g/cm^3, a boiling point of 178.1±29.0 °C at 760 mmHg, and a vapour pressure of 1.4±0.3 mmHg at 25°C .
科学研究应用
Biocatalysis and Epoxidation Reactions
1,2-Epoxy-5-cyclooctene (ECO) serves as a valuable substrate for biocatalytic epoxidation reactions. Researchers have employed immobilized enzymes, such as Aspergillus niger lipase , to convert cyclooctene into 1,2-epoxycyclooctane (ECO oxide) using hydrogen peroxide as the oxidant . This method offers mild reaction conditions, excellent selectivity, and environmental friendliness.
Polymer Synthesis
ECO can be utilized in polymer chemistry. For instance:
Materials Science
Researchers explore ECO for its potential in materials science. It can be used to prepare various derivatives of cyclooctane, contributing to the development of novel materials .
Pharmaceutical Intermediates
Epoxides like ECO play a crucial role in pharmaceutical synthesis. They serve as intermediates for the preparation of complex molecules, including drugs .
Cosmetics and Personal Care
While not as common, ECO derivatives may find applications in cosmetics and personal care products. Their unique reactivity could be harnessed for specific formulations .
作用机制
安全和危害
When handling 9-Oxabicyclo[6.1.0]non-4-ene, it is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
未来方向
The future directions of 9-Oxabicyclo[6.1.0]non-4-ene research could involve its use in novel bicyclo[4.2.1] and bicyclo[3.3.1] ethers . It also has potential applications in the synthesis of trans, trans-2,6-dibromo-9-oxabicyclo[3.3.1]nonane and trans, trans-2,5-dibromo-9-oxabicyclo[4.2.1]nonane .
Relevant Papers
Relevant papers for 9-Oxabicyclo[6.1.0]non-4-ene include a study on the synthesis of bicyclo nonene precursors to the bioorthogonal reagents s-TCO and BCN . Another paper discusses the transannular oxygen participation in halofluorination reactions of 9-oxabicyclo[6.1.0]non-4-ene .
属性
IUPAC Name |
(4Z)-9-oxabicyclo[6.1.0]non-4-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-2-4-6-8-7(9-8)5-3-1/h1-2,7-8H,3-6H2/b2-1- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFPXWMSGJXUFS-UPHRSURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(O2)CCC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/1CC2C(O2)CC/C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501309482 | |
| Record name | 9-Oxabicyclo[6.1.0]non-4-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501309482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
637-90-1 | |
| Record name | 9-Oxabicyclo[6.1.0]non-4-ene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=637-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Oxabicyclo(6.1.0)non-4-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Epoxy-5-cyclooctene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61254 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Oxabicyclo[6.1.0]non-4-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501309482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-oxabicyclo[6.1.0]non-4-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.281 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 9-Oxabicyclo[6.1.0]non-4-ene interesting for synthetic chemists?
A1: 9-Oxabicyclo[6.1.0]non-4-ene is a versatile building block in organic synthesis due to the presence of both a cycloalkene and an epoxide ring. These functional groups can participate in a variety of reactions, leading to structurally diverse products. For instance, the epoxide ring can undergo ring-opening reactions, while the alkene can participate in ring-opening metathesis polymerization (ROMP).
Q2: How does the epoxide ring in 9-Oxabicyclo[6.1.0]non-4-ene participate in ring-opening reactions?
A2: The epoxide ring in 9-Oxabicyclo[6.1.0]non-4-ene can be opened by various nucleophiles. Interestingly, the presence of the neighboring alkene influences the regio- and stereoselectivity of these reactions. For example, treatment with N-bromosuccinimide (NBS) leads to intramolecular bromonium ion-assisted epoxide ring-opening. This process generates an oxonium ion intermediate, which can be trapped by external nucleophiles, such as carboxylic acids, alcohols, or halides, to yield bicyclic ethers [].
Q3: Can you elaborate on the stereochemical outcome of these ring-opening reactions?
A3: The stereochemistry of the products formed from the ring-opening of 9-Oxabicyclo[6.1.0]non-4-ene is highly dependent on the reaction conditions and the nature of the nucleophile. For example, reaction with NBS followed by reduction can produce both cis- and trans-2,5-dimethyltetrahydrofuran, highlighting the potential for stereoselective synthesis [].
Q4: How is 9-Oxabicyclo[6.1.0]non-4-ene used in materials science?
A4: 9-Oxabicyclo[6.1.0]non-4-ene serves as a monomer for ROMP, enabling the creation of porous polymeric monolithic supports [, ]. These materials possess hierarchical porosity, encompassing micro-, meso-, and macropores. The presence of reactive epoxy groups within these pores allows for further functionalization, making them suitable for various applications, such as catalysis.
Q5: Can you give an example of how these porous supports are applied in catalysis?
A5: The epoxy groups within the pores of these ROMP-derived monoliths can be selectively modified to introduce metal-chelating ligands, such as dipyrid-2-ylamine. These ligands can then be used to immobilize metal catalysts, like palladium or platinum nanoparticles [, ]. The resulting materials demonstrate excellent catalytic activity in various reactions, including Sonogashira-Hagihara and Suzuki-Miyaura couplings, as well as olefin hydrosilylation. Importantly, the confinement of the catalyst within the pores minimizes metal leaching, improving catalyst reusability and product purity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



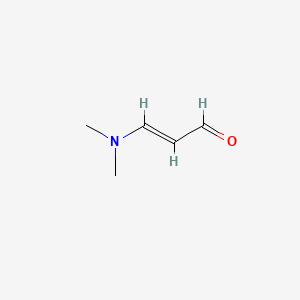
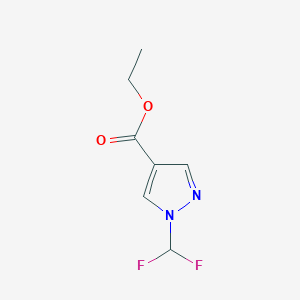
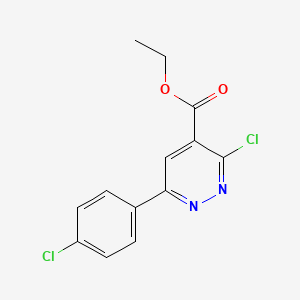


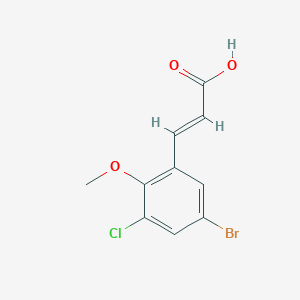
![(2E)-3-[5-(4-bromophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B3021039.png)
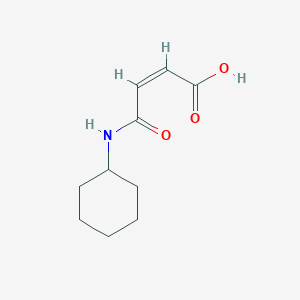
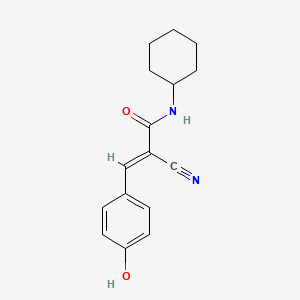
![(2E)-3-[4-(diethylamino)phenyl]acrylic acid](/img/structure/B3021043.png)
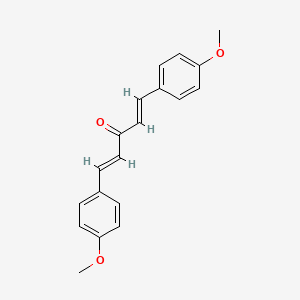

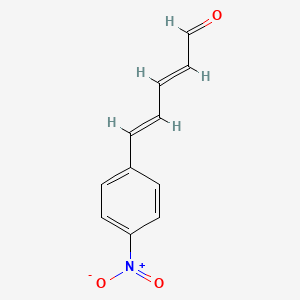
![3-[3-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid](/img/structure/B3021048.png)